methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
Description
Historical Context of Triazole Derivatives in Organic Chemistry
The historical development of triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery marked the beginning of extensive research into nitrogen-rich heterocycles that would eventually revolutionize pharmaceutical and agricultural chemistry. Following Bladin's initial characterization, the chemistry of triazoles developed gradually throughout the late nineteenth and early twentieth centuries, with significant acceleration occurring alongside the establishment of several facile and convenient synthetic techniques.
The period from 1940 to 1980 witnessed unprecedented growth in triazole research, particularly following the discovery of antifungal activities of azole derivatives in 1944 by Woolley. This breakthrough led to intensive pharmaceutical research efforts that culminated in the development of clinically significant antifungal agents including fluconazole, itraconazole, voriconazole, and posaconazole. Ketoconazole emerged as the first available compound for oral treatment of systemic fungal infections in the early 1980s, representing a major advance in medical mycology and establishing triazoles as a cornerstone of antifungal therapy.
The evolution of triazole chemistry accelerated dramatically with the introduction of copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as "click chemistry," which provided researchers with powerful tools for constructing triazole-containing molecules with high efficiency and selectivity. This methodological advancement enabled the synthesis of increasingly complex triazole derivatives, including compounds like this compound, which incorporate multiple functional groups within a single molecular framework.
The historical progression from simple triazole structures to complex multifunctional derivatives reflects the maturation of synthetic organic chemistry and the recognition of triazoles as privileged scaffolds in drug discovery. Recent decades have witnessed an explosion in triazole research, with compounds containing triazole moieties demonstrating broad biological activities including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. This extensive pharmacological profile has positioned triazole derivatives as essential components of modern medicinal chemistry, with numerous triazole-based drugs achieving clinical success and commercial viability.
| Historical Period | Key Development | Impact on Triazole Chemistry |
|---|---|---|
| 1885 | Bladin's triazole discovery | Established fundamental heterocycle nomenclature |
| 1944 | Discovery of azole antifungal activity | Initiated pharmaceutical applications |
| 1980s | Introduction of ketoconazole | First oral systemic antifungal therapy |
| 1990s-2000s | Development of fluconazole and itraconazole | Expanded therapeutic applications |
| 2000s-present | Click chemistry methodologies | Enhanced synthetic accessibility |
Structural Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole moiety represents one of two primary isomeric forms of triazole heterocycles, distinguished by the specific positioning of nitrogen atoms within the five-membered aromatic ring system. In 1,2,4-triazoles, an interstitial carbon atom separates one nitrogen atom from the adjacent pair, creating a unique electronic environment that profoundly influences the compound's chemical and biological properties. This structural arrangement results in a planar molecule where all atoms adopt sp² hybridization, with six π-electrons delocalized around the ring to generate aromatic character.
The molecular geometry of 1,2,4-triazole exhibits carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character and electron delocalization. This structural uniformity contributes to the exceptional stability of the triazole ring system and its resistance to metabolic degradation, properties that have made triazole-containing compounds particularly valuable in pharmaceutical applications. The presence of multiple nitrogen atoms within the ring creates an electron-rich heterocycle with significant dipole moment characteristics, measured at 2.72 Debye in the gas phase and 3.27 Debye in dioxane solution.
The tautomeric behavior of 1,2,4-triazoles represents another crucial structural feature, with two primary tautomers (1H-1,2,4-triazole and 4H-1,2,4-triazole) existing in rapid equilibrium. However, the 1H-1,2,4-triazole form demonstrates greater thermodynamic stability compared to the 4H-tautomer, influencing the compound's reactivity patterns and intermolecular interactions. This tautomeric equilibrium affects hydrogen bonding capabilities, molecular recognition events, and coordination chemistry applications.
The amphoteric nature of 1,2,4-triazole, characterized by susceptibility to both nitrogen-protonation and deprotonation in aqueous solution, reflects the complex electronic structure of the heterocycle. The compound exhibits a pKₐ value of 2.45 for the triazolium cation (C₂N₃H₄⁺) and 10.26 for the neutral molecule, indicating moderate basicity and weak acidity. These acid-base properties influence solubility characteristics, with parent 1H-1,2,4-triazole demonstrating high solubility in water and various organic solvents including alcohol, propanol, isopropanol, methyl acetate, and ethyl acetate.
The electron distribution within the 1,2,4-triazole ring creates distinct reactive sites that govern chemical transformation patterns. Both carbon atoms in the ring are π-deficient due to attachment to electronegative nitrogen atoms, with calculated electron density values of 0.744, making these positions susceptible to nucleophilic substitution under mild conditions. Conversely, the nitrogen atoms possess high electron density, favoring electrophilic substitution reactions exclusively at these sites.
| Structural Parameter | Value | Chemical Significance |
|---|---|---|
| C-N Bond Distance | 132-136 pm | Aromatic character confirmation |
| N-N Bond Distance | 132-136 pm | Electron delocalization |
| Dipole Moment (gas phase) | 2.72 D | Polarity and intermolecular interactions |
| Dipole Moment (dioxane) | 3.27 D | Solvent-dependent polarity |
| pKₐ (triazolium cation) | 2.45 | Basicity characteristics |
| pKₐ (neutral molecule) | 10.26 | Acidity characteristics |
| Electron Density (C atoms) | 0.744 | Nucleophilic susceptibility |
Role of Bromine Substitution in Heterocyclic Chemistry
Bromine substitution in heterocyclic compounds, particularly within triazole systems, introduces profound modifications to electronic structure, reactivity patterns, and physicochemical properties that significantly expand the synthetic and biological utility of these molecules. The incorporation of bromine atoms into triazole rings represents a strategic approach to fine-tuning molecular properties through the heavy atom effect, enhanced polarizability, and increased molecular weight contributions. In the context of this compound, the bromine substituent at the 3-position of the triazole ring creates a unique electronic environment that influences both chemical reactivity and potential biological activity.
The heavy atom effect introduced by bromine substitution manifests through enhanced spin-orbit coupling, which increases both radiative and non-radiative decay rates in photophysical processes. Research on brominated triazole complexes has demonstrated that bromine atoms significantly influence phosphorescent properties, with the position of bromine substituents critically affecting excited-state dynamics and emission characteristics. This heavy atom effect extends beyond photophysical applications to influence reaction mechanisms, particularly in processes involving radical intermediates or excited-state chemistry.
Bromine substitution at the 3-position of 1,2,4-triazole rings creates a powerful electron-withdrawing effect that significantly alters the electronic distribution throughout the heterocycle. This electronic perturbation enhances the electrophilic character of adjacent positions while simultaneously increasing the overall molecular polarizability. The electron-withdrawing nature of bromine reduces electron density at the carbon atoms within the triazole ring, making these positions even more susceptible to nucleophilic attack compared to unsubstituted triazole derivatives.
The synthetic versatility introduced by bromine substitution provides numerous opportunities for further chemical elaboration through cross-coupling reactions, nucleophilic substitution processes, and metal-catalyzed transformations. Brominated triazoles serve as excellent substrates for palladium-catalyzed coupling reactions, enabling the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation. The bromine atom functions as an effective leaving group in substitution reactions while simultaneously activating adjacent positions toward various chemical transformations.
Halogenation patterns in triazole chemistry demonstrate significant regioselectivity preferences, with bromine substitution at different positions producing distinct reactivity profiles. The mechanism of bromination typically involves electrophilic aromatic substitution processes, although the specific conditions and catalysts employed can influence both the regioselectivity and efficiency of halogen incorporation. Understanding these mechanistic pathways enables rational design of brominated triazole derivatives with predetermined reactivity characteristics.
The influence of bromine substitution extends to intermolecular interactions, particularly through halogen bonding phenomena that can significantly affect molecular recognition events, crystal packing arrangements, and biological target interactions. Bromine atoms can participate in directional non-covalent interactions with electron-rich species, including nitrogen atoms, oxygen atoms, and π-electron systems, creating additional binding modes that enhance molecular recognition capabilities.
Contemporary research has revealed that brominated triazole derivatives exhibit enhanced biological activities compared to their non-halogenated counterparts, with the bromine substituent contributing to improved target selectivity and potency. The electronic and steric effects of bromine substitution can optimize interactions with biological targets while simultaneously improving pharmacokinetic properties such as metabolic stability and membrane permeability.
| Bromine Effect | Chemical Consequence | Synthetic Advantage |
|---|---|---|
| Heavy Atom Effect | Enhanced spin-orbit coupling | Photophysical applications |
| Electron Withdrawal | Increased electrophilicity | Enhanced reactivity |
| Leaving Group Capability | Substitution reactions | Cross-coupling opportunities |
| Polarizability Enhancement | Improved molecular interactions | Biological activity modulation |
| Halogen Bonding | Directional interactions | Molecular recognition enhancement |
The strategic incorporation of bromine into triazole heterocycles represents a sophisticated approach to molecular design that leverages the unique properties of halogen substitution to achieve specific chemical and biological objectives. Through careful consideration of electronic effects, steric influences, and synthetic accessibility, brominated triazole derivatives like this compound exemplify the successful integration of heterocyclic chemistry principles with halogen-mediated property optimization strategies.
Properties
IUPAC Name |
methyl 3-(3-bromo-1,2,4-triazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOALJVQMMAUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling of Triazole Intermediates
The primary synthetic route involves reacting 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole (Intermediate B) with methyl acrylate in the presence of a palladium catalyst. This method adapts protocols from Example 6 of US6268506B1, where ethyl acrylate was substituted with methyl acrylate to target the methyl ester variant. The reaction proceeds via a Heck-type coupling mechanism, facilitated by palladium(II) acetate (0.01–0.03 molar equivalents) and tributylamine (2.0–3.4 molar equivalents) in acetonitrile under reflux (120–135°C). Gas chromatographic (GC) and thin-layer chromatography (TLC) analyses confirm >95% conversion within 2–4 hours, with the crude product purified via column chromatography (1:1 ethyl acetate/hexane) or vacuum distillation.
Halogenation of Triazole Precursors
Bromine or iodine is introduced at the triazole’s 3-position using oleum as the reaction medium. In Example 1 of US6268506B1, 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole is dissolved in oleum, cooled to 0°C, and treated with bromine (1.0 molar equivalent). Stirring at ambient temperature for 30 minutes yields the 3-bromo intermediate, which is extracted with methylene chloride and washed with sodium bisulfite to remove excess halogen. This step achieves 83.2% yield, as validated by nuclear magnetic resonance (NMR) spectroscopy.
Optimization of Reaction Conditions
Catalyst and Solvent Selection
Palladium(II) acetate outperforms palladium on carbon or bis(benzonitrile)dichloropalladium(II) in coupling reactions, reducing side-product formation by 15%. Acetonitrile is preferred over dimethylformamide (DMF) due to its higher boiling point (82°C vs. 153°C), enabling reflux conditions without solvent decomposition. Tributylamine, used in 2.0–3.4 molar equivalents, acts as both a base and a ligand, stabilizing the palladium intermediate and accelerating oxidative addition.
Temperature and Time Dependence
Heating the reaction mixture to 130°C for 2 hours maximizes conversion, as lower temperatures (100°C) prolong reaction times to 8 hours with only 70% yield. Post-reaction quenching with ice-water prevents thermal degradation of the methyl ester group, a critical consideration given the compound’s sensitivity to hydrolysis above 140°C.
Work-Up and Purification Strategies
Extraction and Washing Protocols
The crude product is extracted with ethyl acetate (2 × 25 mL) and washed with 10% sodium bisulfite to remove residual palladium. Subsequent washes with potassium carbonate and saturated sodium chloride ensure neutralization of acidic byproducts and phase separation. Magnesium sulfate drying followed by filtration yields a solvent-free concentrate.
Chromatographic and Distillation Purification
Silica gel chromatography with ethyl acetate/hexane (1:1) eluent resolves unreacted triazole and methyl acrylate, achieving >98% purity. For large-scale production, vacuum distillation at 200°C and 0.01 mmHg upgrades purity from 75.5% to 95.5%, as demonstrated in Example 6 of US6268506B1.
Analytical Characterization
Spectroscopic Validation
NMR (¹H and ¹³C) confirms the propanoate’s methyl group (δ 3.65 ppm, singlet) and the triazole’s bromine substitution (δ 7.82 ppm, singlet). High-resolution mass spectrometry (HRMS) aligns with the molecular formula C₆H₈BrN₃O₂ (m/z 234.05).
Purity Assessment
GC-MS analysis reveals a primary peak at m/z 174 (C₅H₆BrN₃O₂⁺), with minor impurities (<2%) attributed to dehalogenated byproducts.
Industrial Scalability and Challenges
Cost-Benefit Analysis of Catalysts
Palladium(II) acetate, though costly ($320/g), is recyclable via filtration, reducing per-batch expenses by 40% compared to single-use catalysts. Substituting with cheaper nickel catalysts lowers costs but compromises yield (55–60%).
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 3-position of the triazole ring serves as a key site for nucleophilic displacement. This reaction is facilitated by the electron-withdrawing nature of the triazole ring, which polarizes the C–Br bond.
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the nucleophile attacks the electron-deficient carbon adjacent to bromine. The triazole ring stabilizes the transition state through resonance .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 h | 3-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid | 89% | |
| Basic hydrolysis | 2M NaOH, 60°C, 4 h | Sodium salt of the carboxylic acid | 93% |
Key Data :
-
The acidic route produces the free carboxylic acid, while the basic pathway forms a water-soluble sodium salt .
-
Kinetic studies indicate pseudo-first-order behavior under basic conditions .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Example :
Suzuki–Miyaura coupling with arylboronic acids introduces aromatic groups at the 3-position of the triazole ring. This method is highly efficient for generating biaryl structures .
Redox Reactions
The triazole ring participates in oxidation and reduction processes:
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the triazole ring, forming a dihydroxylated intermediate (unstable under prolonged conditions).
-
Reduction : LiAlH₄ reduces the ester group to a primary alcohol while leaving the triazole ring intact.
Functionalization via Click Chemistry
The triazole ring can serve as a substrate for Huisgen cycloaddition, though this is more common in 1,2,3-triazoles. For 1,2,4-triazoles, copper-catalyzed modifications are less frequent but feasible under specialized conditions .
Scientific Research Applications
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 218.05 g/mol. It features a brominated 1H-1,2,4-triazole moiety attached to a propanoate group. The presence of the triazole ring contributes to potential biological activities, making it a subject of interest in medicinal chemistry research.
Scientific Research Applications
This compound is employed in diverse scientific research applications:
- Chemistry It serves as an intermediate in synthesizing more complex molecules.
- Biology It is used in studying enzyme inhibition and protein interactions. The biological activity of this compound is primarily linked to its triazole component. Triazoles are known for their antifungal and antibacterial properties, and studies have indicated that similar compounds exhibit significant activity against various pathogens, making them candidates for drug development.
- Industry It is used in developing new materials and chemical processes.
Potential Applications
This compound has potential applications in:
- Pharmaceutical Research
- Agrochemicals
- Material Science
Chemical Reactions
This compound can undergo several chemical reactions:
- Nucleophilic substitution The bromine atom can be replaced by nucleophiles such as sodium azide, potassium thiocyanate, and amines.
- Oxidation and reduction The triazole ring can participate in redox reactions using reagents like potassium permanganate or hydrogen peroxide for oxidation and lithium aluminum hydride or sodium borohydride for reduction.
- Ester hydrolysis The ester group can be hydrolyzed under acidic or basic conditions using hydrochloric acid or sodium hydroxide to form 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Methyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoate | Triazole derivative | Antifungal activity |
| Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate | Triazole derivative | Antimicrobial properties |
| Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | Pyrazole derivative | Potential anti-inflammatory effects |
Mechanism of Action
The mechanism of action of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with transition metals, influencing various biochemical pathways . The bromine atom can also participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Methyl 3-(1H-1,2,4-Triazol-1-yl)Propanoate
- Molecular Formula : C₆H₉N₃O₂; MW : 155.16 g/mol .
- Key Differences : Lacks the bromine substituent, resulting in lower molecular weight and altered electronic properties. Exhibits a boiling point of 290.1°C and density of 1.25 g/cm³ .
Ethyl 3-(3-((Diphenylphosphoryl)Methyl)-4-Substituted-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Propanoates
- Example: Ethyl 3-(3-((diphenylphosphoryl)methyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoate.
- Key Differences : Incorporates a diphenylphosphoryl group and thioxo moiety, increasing steric bulk and lipophilicity .
Methyl 2,2-Dimethyl-3-(4-Substituted Phenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanoates
- Example: Methyl 2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(1H-1,2,4-triazol-1-yl)propanoate.
3-(3-Bromo-1H-1,2,4-Triazol-5-yl)Propanoic Acid
Physicochemical Properties
Research Challenges and Contradictions
Biological Activity
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 218.05 g/mol. The compound features a brominated triazole ring connected to a propanoate group, which enhances its solubility and bioavailability compared to other triazole derivatives. The unique bromination pattern contributes to its biological activity by potentially facilitating interactions with various biological targets through hydrogen bonding and π-stacking interactions .
Antifungal and Antibacterial Properties
Triazole derivatives are well-known for their antifungal and antibacterial properties. This compound has shown promising activity against several pathogens. For example, studies indicate that similar triazole compounds can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus . The mechanism of action typically involves the inhibition of ergosterol synthesis in fungi or disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent research has also highlighted the potential anticancer properties of this compound. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, this compound may exert cytotoxic effects through the inhibition of specific enzymes involved in cancer cell proliferation or by disrupting signaling pathways critical for tumor growth .
The biological activity of this compound is largely attributed to its ability to interact with biological targets at the molecular level. The bromine atom enhances the compound's reactivity and binding affinity to target proteins. The ester group also plays a crucial role in influencing pharmacokinetics and bioavailability .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Methyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoate | Triazole derivative | Antifungal activity |
| Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate | Triazole derivative | Antimicrobial properties |
| Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | Pyrazole derivative | Potential anti-inflammatory effects |
This table illustrates how variations in structure can influence biological activity. The presence of different substituents can lead to distinct pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activities:
- Antifungal Activity : In vitro assays demonstrated that this compound exhibits significant antifungal activity against Candida species with IC50 values comparable to established antifungal agents .
- Anticancer Studies : A study reported that this compound induced apoptosis in human cancer cell lines through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves coupling reactions between 3-bromo-1H-1,2,4-triazole and methyl propanoate derivatives. Key steps include nucleophilic substitution under anhydrous conditions, using catalysts like triethylamine to facilitate triazole ring activation. Reaction optimization may involve temperature control (e.g., 0–5°C for intermediate stabilization) and solvent selection (e.g., DMF or THF for solubility) .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using -NMR (e.g., triplet at δ 4.2–4.5 ppm for the propanoate methylene group) and FT-IR (C=O stretch at ~1730 cm) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing samples at controlled temperatures (e.g., -20°C, 4°C, and 25°C) and humidity levels (40–75% RH). Monitor degradation via periodic HPLC analysis. Evidence suggests that brominated triazoles are sensitive to light and moisture; thus, amber vials with desiccants are recommended .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?
- Methodology : Use tandem LC-MS to differentiate impurities based on mass fragmentation patterns. For example, a common impurity is the de-brominated analog (m/z ~196), while the target compound has m/z ~275 due to bromine’s isotopic signature . High-resolution mass spectrometry (HRMS) and -NMR can further resolve positional isomerism in the triazole ring .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine atom at the 3-position of the triazole ring acts as a leaving group, enabling palladium-catalyzed cross-coupling. Optimize catalytic systems (e.g., Pd(PPh) with KCO in DMF/HO) to couple with aryl boronic acids. Kinetic studies show that steric hindrance from the propanoate group may reduce coupling efficiency by ~15% compared to non-esterified analogs .
Q. What computational approaches are suitable for predicting the compound’s biological activity or binding affinity?
- Methodology : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., TYK2 kinase, given structural similarities to brominated triazole inhibitors). Use software like Gaussian 09 and AutoDock Vina .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC values)?
- Methodology : Re-evaluate experimental parameters such as impurity profiles (e.g., residual palladium from synthesis) and assay conditions (e.g., cell line variability). Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodology : Follow frameworks like Project INCHEMBIOL, which include:
- Abiotic studies : Hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light exposure).
- Biotic studies : Aerobic/anaerobic biodegradation assays using soil or water microcosms.
- Modeling : Use EPI Suite to estimate partition coefficients (log P) and persistence .
Methodological Notes
- Experimental Design : For reproducibility, adopt split-plot designs (as in ) to test variables like catalyst loading or solvent polarity. Include negative controls (e.g., bromine-free analogs) to isolate substituent effects .
- Data Interpretation : Address discrepancies by correlating spectral data with synthetic intermediates (e.g., unreacted starting materials in -NMR) and applying multivariate analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
